molecular formula C10H12N2 B8291933 m-ethylphenyl-N-methylcyanamide

m-ethylphenyl-N-methylcyanamide

Cat. No.: B8291933
M. Wt: 160.22 g/mol
InChI Key: JZPLZDDBGXHLIM-UHFFFAOYSA-N
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Description

m-Ethylphenyl-N-methylcyanamide is a substituted cyanamide characterized by a meta-ethylphenyl group attached to the cyanamide nitrogen and a methyl group on the adjacent nitrogen. Cyanamides (R¹N–C≡N) are versatile intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyanamides

The following table summarizes key structural and functional differences between m-ethylphenyl-N-methylcyanamide and analogous compounds:

Compound Name Substituents (R¹, R²) Synthesis Method Key Properties/Applications Toxicity Data Availability
This compound R¹ = m-ethylphenyl, R² = CH₃ Likely via base-mediated alkylation or nucleophilic substitution Predicted high thermal stability due to aromatic substitution; potential use in coordination chemistry Limited
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide R¹ = 4-Cl-phenyl, R² = CH(CH₃) Chiral resolution or enantioselective synthesis Demonstrated utility in asymmetric catalysis; melting point: 92–94°C Not reported
2-Cyano-N-[(methylamino)carbonyl]acetamide R¹ = CH₃NHC(O)CH₂, R² = CN Condensation of cyanoacetamide with methyl isocyanate Water-soluble; used as a precursor for heterocycles Insufficient toxicological data
N-Phenylcyanamide R¹ = Ph, R² = H Copper-catalyzed coupling of aniline with cyanogen bromide Photoluminescent properties; used in OLEDs Well-studied

Key Findings:

Synthetic Accessibility: this compound likely shares synthetic routes with other arylcyanamides, such as base-mediated aminoalkylation or transition-metal-catalyzed cyanation . However, the meta-ethyl substitution may introduce steric challenges compared to para-substituted analogs like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide . Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhance electrophilicity at the cyanamide carbon, whereas alkyl groups (e.g., m-ethyl) may stabilize the compound via inductive effects .

Physicochemical Properties :

  • The meta-ethyl group in this compound is expected to reduce crystallinity compared to para-substituted analogs, impacting solubility and melting behavior.
  • Aromatic substitution (e.g., phenyl or chlorophenyl) generally increases thermal stability, making these compounds suitable for high-temperature reactions .

Toxicity and Safety: Limited toxicological data exist for this compound. Similar compounds, such as 2-cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive safety profiles, underscoring the need for rigorous handling protocols .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(3-ethylphenyl)-methylcyanamide

InChI

InChI=1S/C10H12N2/c1-3-9-5-4-6-10(7-9)12(2)8-11/h4-7H,3H2,1-2H3

InChI Key

JZPLZDDBGXHLIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of m-ethylphenylcyanamide (1.46 g, 10 mmol) and sodium hydride (480 mg, 20 mmol, prewashed thrice with hexane) in anhydrous THF (10 ml) was heated at 80°-85° C. for 2.5 hours. After it was allowed to cool to room temperature, methyl iodide (3.5 g, 25 mmol) was added and stirring continued at room temperature for 2 hours. Methanol (10 ml) followed by water (20 ml) was added and the reaction mixture was extracted with dichloromethane (3×25 ml) . Concentration of the organic layer followed by flash chromatography on SiO2 afforded N-(m-ethylphenyl)-N-methylcyanamide (960 mg, 60%) as a colorless liquid: IR (film): 2220, 3400cm-1.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 3-ethylphenylcyanamide (4.65 g, 31.8 mmol) and sodium hydride (2.55 g of 80% NaH in mineral oil suspension, 63.6 mmol of NaH) in dried THF was heated at reflux for 3 hours. The reaction mixture was cooled in an ice bath and methyl iodide (11.28 g, 79.5 mmol) was added dropwise with stirring to the mixture. The reaction mixture was then allowed to stir for 15 hours, followed by the successive addition of MeOH (10 mL). The reaction mixture was then concentrated to dryness to give the crude product. Distilled water (40 mL) was added to this crude product and the aqueous mixture and was extracted with CH2Cl2 (4×40 mL). The combined organic extracts were washed with water (3×30 mL) and then dried over MgSO4. The solvent was removed to afford the crude product as an amber syrup. Flash chromatography (SiO2, CH2Cl2) of the crude product afforded 4.2 g (75% yield) of the desired product.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
75%

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